

# Spectrum of Antiviral Activity of Fnc-TP: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Favipiravir is a prodrug that, upon intracellular metabolism to its active form, favipiravir ribofuranosyl-5'-triphosphate (**Fnc-TP**), exhibits potent and broad-spectrum antiviral activity against a wide range of RNA viruses. This technical guide provides a comprehensive overview of the antiviral spectrum of **Fnc-TP**, detailing its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation. The primary mechanism of **Fnc-TP** is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses.[1][2] This inhibition occurs through two main pathways: chain termination of the nascent viral RNA strand and lethal mutagenesis, where the incorporation of **Fnc-TP** into the viral genome induces a high rate of mutations, leading to non-viable viral progeny.[3][4][5] This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

### **Mechanism of Action of Fnc-TP**

Favipiravir, a pyrazinecarboxamide derivative, is administered as a prodrug and must undergo intracellular conversion to its active triphosphate form, **Fnc-TP**, to exert its antiviral effect.[1][2] [6]

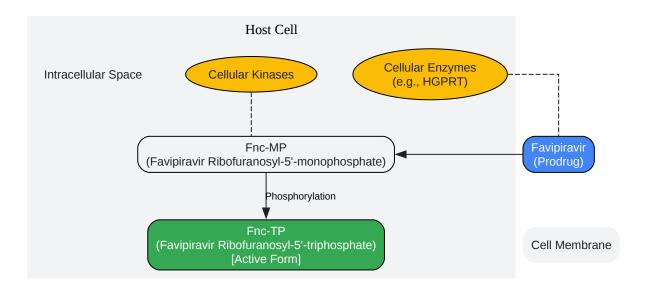
## **Intracellular Activation Pathway**



The intracellular activation of favipiravir involves a two-step enzymatic process:

- Phosphoribosylation: Favipiravir is first converted to its ribofuranosyl 5'-monophosphate (Fnc-MP) form by cellular enzymes.[1]
- Phosphorylation: Fnc-MP is subsequently phosphorylated by cellular kinases to the active triphosphate form, Fnc-TP.[1][6]

This intracellular conversion is crucial for the drug's activity, as favipiravir itself does not inhibit the viral RdRp.[1]



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Intracellular activation of Favipiravir to **Fnc-TP**.

# Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

**Fnc-TP** acts as a purine nucleotide analog and is recognized as a substrate by the viral RdRp. [7][8] Its incorporation into the nascent viral RNA chain leads to two primary antiviral effects:

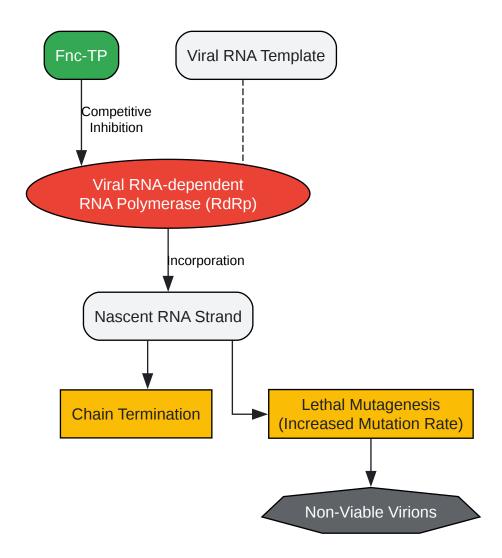




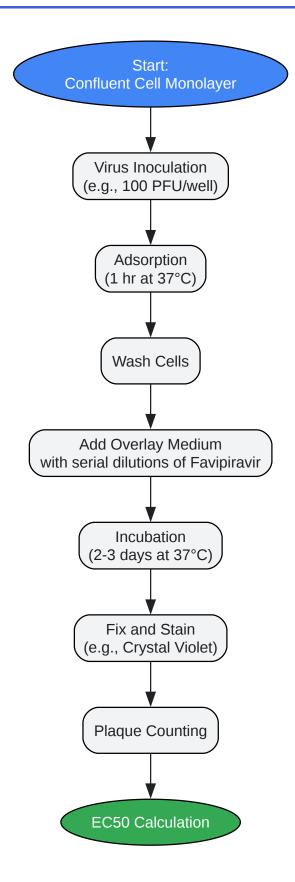


- Chain Termination: The presence of **Fnc-TP** in the growing RNA strand can halt further elongation, effectively terminating viral genome replication.
- Lethal Mutagenesis: Fnc-TP can be incorporated in place of guanine or adenine.[4] This
  misincorporation leads to an accumulation of mutations in the viral genome during
  subsequent rounds of replication.[3][4] The increased mutation rate surpasses the virus's
  error threshold, resulting in the production of non-infectious or non-viable viral particles.[3][4]
  [9]

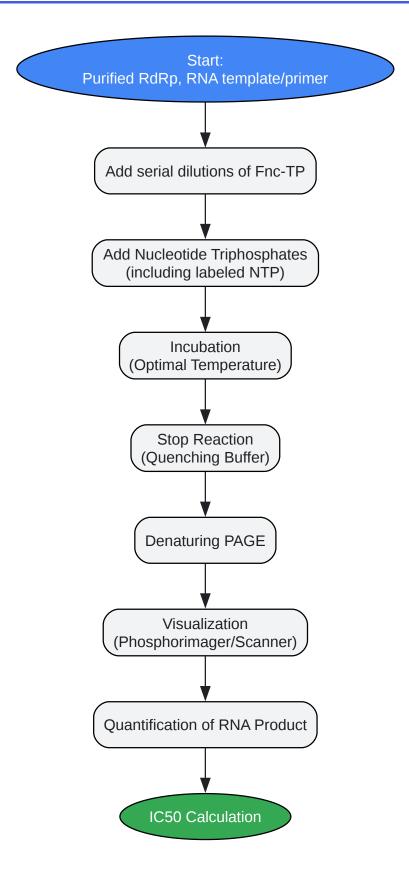












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